2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)-
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Overview
Description
2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- is a chemical compound with the molecular formula C19H14N2O2. It is known for its unique structure, which includes a naphthalene ring, a carboxamide group, a cyano group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- typically involves the reaction of 2-naphthalenecarboxylic acid with 3-methoxyaniline in the presence of a cyano group donor. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, including the use of catalysts and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The cyano group and methoxyphenyl group play crucial roles in its biological activity, influencing its binding to enzymes, receptors, and other biomolecules. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- include:
- 2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-
- 2-Naphthalenecarboxamide, 6-cyano-N-(4-methoxyphenyl)-
- 2-Naphthalenecarboxamide, 6-cyano-N-(3-ethoxyphenyl)-
Uniqueness
What sets 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)- apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group on the phenyl ring, in particular, may influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
653604-40-1 |
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Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-cyano-N-(3-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c1-23-18-4-2-3-17(11-18)21-19(22)16-8-7-14-9-13(12-20)5-6-15(14)10-16/h2-11H,1H3,(H,21,22) |
InChI Key |
XDFBFFRUGVFIGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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